Benzoic acid, 4-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxymethyl)-
Description
"Benzoic acid, 4-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxymethyl)-" is a synthetic organic compound featuring a benzoic acid moiety linked via a methyleneoxy (-OCH2-) group to the 3-position of a 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen core. The benzo[c]chromen scaffold consists of a fused tricyclic system with a partially hydrogenated cyclohexene ring and a lactone group (6-oxo) . Its synthesis likely follows pathways involving coupling reactions between halogenated intermediates and substituted phenols or acids, as described for analogous compounds .
Properties
IUPAC Name |
4-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c22-20(23)14-7-5-13(6-8-14)12-25-15-9-10-17-16-3-1-2-4-18(16)21(24)26-19(17)11-15/h5-11H,1-4,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQSAFGFIWCZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxymethyl)- typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with appropriate chromen-3-yloxymethyl intermediates under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxymethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a wide range of substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 4-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxymethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxymethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit the growth of certain microorganisms by interfering with their metabolic processes. Additionally, it may exert anti-inflammatory effects by modulating specific signaling pathways in cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of 3-substituted 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen derivatives. Key structural variations among analogs include substituents at the 3-position, which influence physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Hypothetical molecular formula and weight calculated based on structural analysis.
Key Observations
Substituent Effects on Solubility: Carboxylic acid derivatives (e.g., target compound, propanoic/acetic acid analogs) exhibit higher hydrophilicity due to ionizable groups, favoring aqueous solubility .
Synthetic Pathways: A common method involves reacting a halogenated benzo[c]chromen intermediate (e.g., brominated core) with substituted phenols or acids under catalytic conditions (e.g., CuSO4, ZrCl4) . For example, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one intermediates are functionalized with alkyl/heterocyclic halides to introduce diverse substituents .
Propanoic acid and acetic acid analogs (logP ~3.14) may exhibit optimized pharmacokinetic profiles compared to bulkier esters .
Biological Activity
Benzoic acid derivatives have garnered considerable interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoic acid, 4-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxymethyl)- , exploring its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a benzo[c]chromene core with a benzoic acid moiety. The synthesis typically involves the reaction of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol with suitable acylating agents under controlled conditions. Common methods include:
- Condensation reactions in the presence of bases such as pyridine.
- Utilization of solvents like dichloromethane to facilitate product formation while minimizing side reactions.
The biological activity of this compound is attributed to its interaction with various molecular targets involved in cellular signaling pathways. It may modulate:
- Inflammation response : By influencing cytokine production and signaling pathways.
- Oxidative stress : Acting as an antioxidant to mitigate cellular damage.
- Cell proliferation : Potentially inhibiting or promoting growth depending on the context.
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. In vitro studies have shown that certain derivatives can inhibit the growth of various bacteria and fungi. For instance:
| Compound | Activity Type | Concentration | Reference |
|---|---|---|---|
| Compound 1 | Antibacterial | 5 μM | |
| Compound 2 | Antifungal | 5 μM | |
| Compound 3 | Cytotoxic | Varies |
Proteasome Activity
A study highlighted that derivatives of benzoic acid enhance proteasomal activity, which is crucial for protein degradation and cellular homeostasis. Specifically, compounds derived from Bjerkandera adusta showed increased chymotrypsin-like activity at concentrations around 5 μM . This suggests potential applications in diseases characterized by protein aggregation.
Case Studies
- Antioxidant Activity : A study demonstrated that benzoic acid derivatives can scavenge free radicals effectively, indicating potential use in oxidative stress-related conditions.
- Antiproliferative Effects : In cancer cell lines, several derivatives exhibited significant antiproliferative effects, suggesting their role as potential chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
